molecular formula C19H21N3O3 B2455667 ethyl 2'-amino-2-oxo-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carboxylate CAS No. 134589-88-1

ethyl 2'-amino-2-oxo-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carboxylate

Cat. No.: B2455667
CAS No.: 134589-88-1
M. Wt: 339.395
InChI Key: ZAHULSYQZSJGQL-UHFFFAOYSA-N
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Description

Ethyl 2-amino-12-oxospiro[1,4,5,6,7,8-hexahydroquinoline-4,3’-indoline]-3-carboxylate is a complex organic compound known for its unique spiro structure. This compound is part of the spirooxindole family, which is characterized by a spiro connection between an oxindole and another ring system. Spiro compounds are notable for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-12-oxospiro[1,4,5,6,7,8-hexahydroquinoline-4,3’-indoline]-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of indoline-2,3-dione, malononitrile, and 3-aminophenol in ethanol under reflux conditions to form an oxo-spiro chromene intermediate . This intermediate is then reacted with ethyl chloroformate and ammonia to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-12-oxospiro[1,4,5,6,7,8-hexahydroquinoline-4,3’-indoline]-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amino derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce amino derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Ethyl 2-amino-12-oxospiro[1,4,5,6,7,8-hexahydroquinoline-4,3’-indoline]-3-carboxylate has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Ethyl 2-amino-12-oxospiro[1,4,5,6,7,8-hexahydroquinoline-4,3’-indoline]-3-carboxylate can be compared with other spirooxindole compounds:

These compounds share the spiro structure but differ in their specific functional groups and biological activities, highlighting the versatility and uniqueness of ethyl 2-amino-12-oxospiro[1,4,5,6,7,8-hexahydroquinoline-4,3’-indoline]-3-carboxylate.

Properties

IUPAC Name

ethyl 2'-amino-2-oxospiro[1H-indole-3,4'-5,6,7,8-tetrahydro-1H-quinoline]-3'-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3/c1-2-25-17(23)15-16(20)21-13-9-5-3-7-11(13)19(15)12-8-4-6-10-14(12)22-18(19)24/h4,6,8,10,21H,2-3,5,7,9,20H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAHULSYQZSJGQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC2=C(C13C4=CC=CC=C4NC3=O)CCCC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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